Magnesium;but-1-ene;bromide
Description
Direct Grignard Reagent Formation from Organic Halides and Magnesium
The classical approach to synthesizing 3-butenylmagnesium bromide involves the reaction of 4-bromo-1-butene (B139220) with magnesium turnings. smolecule.comorgsyn.org This reaction is typically conducted under anhydrous conditions to prevent the rapid decomposition of the highly reactive Grignard reagent by water. wikipedia.org The general equation for this synthesis is:
4-Bromo-1-butene + Mg → 3-Butenylmagnesium bromide smolecule.com
The selection of the halide substrate is crucial for the success of the reaction. 4-Bromo-1-butene is considered the optimal choice due to its favorable reactivity profile. smolecule.com In general, the reactivity of halides in Grignard formation follows the trend I > Br > Cl > F. smolecule.com Bromides offer a good balance of reactivity and stability for this specific synthesis. smolecule.com
Optimization of Reaction Conditions for Purity and Yield
Achieving high purity and yield in the synthesis of 3-butenylmagnesium bromide necessitates careful control over several reaction parameters. The concentration of the resulting Grignard reagent is a critical factor; concentrations should not exceed 1.5M, as more concentrated solutions can lead to lower yields. orgsyn.org Vigorous stirring is essential, particularly due to the high concentration of reagents, to ensure a smooth reaction. orgsyn.org The reaction is often initiated by adding a small portion of the 4-bromo-1-butene solution to the magnesium suspension and maintaining a gentle reflux. orgsyn.org Once the reaction starts, the remaining halide solution is added dropwise. orgsyn.org
Role of Solvent Systems, including Tetrahydrofuran (B95107), in Reagent Formation
Ethereal solvents are indispensable for the formation and stabilization of Grignard reagents. smolecule.comwikipedia.org They coordinate to the magnesium center, forming a complex that stabilizes the organomagnesium compound. smolecule.comwikipedia.org For the synthesis of 3-butenylmagnesium bromide, tetrahydrofuran (THF) is the preferred solvent over others like diethyl ether. smolecule.com THF's superiority stems from its stronger coordinating ability and higher boiling point. smolecule.com It is crucial to use anhydrous THF, which can be freshly distilled or dried using methods like pressure filtration through activated alumina, to prevent any moisture from interfering with the reaction. orgsyn.org
Activation of Magnesium for Enhanced Reactivity
A common challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting its reaction with the organic halide. wikipedia.org Several methods have been developed to activate the magnesium and expose a fresh, reactive surface. Mechanical methods include in-situ crushing of magnesium pieces, rapid stirring, and sonication. wikipedia.orgstackexchange.com Chemical activation is also widely employed, using agents like iodine, methyl iodide, or 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.com The use of 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator of activation. wikipedia.orgstackexchange.com Another approach involves using diisobutylaluminum hydride (DIBAH) to activate the magnesium surface and dry the reaction mixture. acs.org
Utilization of Rieke Magnesium and its Preparative Methods
For particularly challenging Grignard preparations, a highly reactive form of magnesium known as Rieke magnesium is utilized. adichemistry.comwikipedia.org Rieke magnesium is a fine, black powder with a large surface area, which circumvents the issues of the passivating oxide layer. adichemistry.comorgsyn.org It is prepared by the reduction of an anhydrous magnesium salt, typically magnesium chloride, with an alkali metal like potassium or lithium in a suitable solvent, often THF. wikipedia.orgunl.edu The use of an electron carrier, such as naphthalene, can facilitate the reduction at room temperature. unl.edu This highly active magnesium allows for the formation of Grignard reagents at significantly lower temperatures, even as low as -78 °C, which is beneficial when dealing with thermally unstable compounds or to increase functional group tolerance. orgsyn.orgorganic-chemistry.orgcmu.edu
Advanced Preparative Routes to 3-Butenylmagnesium Bromide Analogues
While the direct reaction of an organic halide with magnesium is the standard, alternative methods exist for preparing Grignard reagents, which can be applied to synthesize analogues of 3-butenylmagnesium bromide. One such method is the magnesium transfer reaction, also known as halogen-magnesium exchange. wikipedia.org This involves reacting an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. wikipedia.org This technique can tolerate a wider range of functional groups on the organic halide. wikipedia.org Another, less common, method is transmetalation from other organometallic compounds, for instance, the reaction of an alkyllithium compound with a magnesium salt. adichemistry.com
Interactive Data Table: Key Reagents and Solvents
| Compound/Solvent | Formula | Role in Synthesis |
| 4-Bromo-1-butene | C₄H₇Br | Organic halide precursor orgsyn.org |
| Magnesium | Mg | Metal reactant orgsyn.org |
| Tetrahydrofuran (THF) | C₄H₈O | Solvent and stabilizer smolecule.comorgsyn.org |
| Iodine | I₂ | Activating agent wikipedia.orgstackexchange.com |
| 1,2-Dibromoethane | C₂H₄Br₂ | Activating agent wikipedia.orgstackexchange.com |
| Rieke Magnesium | Mg | Highly reactive magnesium adichemistry.comwikipedia.org |
| Isopropylmagnesium chloride | C₃H₇ClMg | Reagent for Mg transfer wikipedia.org |
Properties
IUPAC Name |
magnesium;but-1-ene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWOQLHLFMTON-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC=C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392606 | |
| Record name | 3-Butenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7103-09-5 | |
| Record name | 3-Butenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Butenylmagnesium Bromide
Direct Reaction of 4-bromo-1-butene (B139220) with Magnesium
The primary and most common method for synthesizing 3-butenylmagnesium bromide is the direct reaction of 4-bromo-1-butene with magnesium metal. smolecule.comorgsyn.org This reaction is typically carried out in an anhydrous ethereal solvent, with tetrahydrofuran (B95107) (THF) being a preferred choice due to its excellent coordinating ability and higher boiling point, which allows for better temperature control. smolecule.com The process involves suspending magnesium turnings in the solvent and then adding a solution of 4-bromo-1-butene. orgsyn.orgorgsyn.org The reaction is often initiated by activating the magnesium surface, for which iodine is a conventional choice. smolecule.com
Activation of Magnesium for Enhanced Reactivity
Alternative Synthetic Routes and Precursors
While the direct reaction is standard, variations in precursors and conditions can be employed. For instance, a mechanochemical method using a ball milling technique has been described for the synthesis of magnesium-based carbon nucleophiles, which could be adapted for this compound. The choice of the halide in the precursor is also a factor, with bromide substrates generally offering a good balance of reactivity and stability compared to chlorides or iodides. smolecule.com
Chemical Reactivity and Synthetic Applications
Nucleophilic Addition to Carbonyl Compounds
A cornerstone of 3-butenylmagnesium bromide's utility is its reaction with carbonyl compounds. smolecule.comlibretexts.org As a nucleophile, it readily adds to aldehydes, ketones, and esters. smolecule.com The reaction with aldehydes yields secondary alcohols, while ketones produce tertiary alcohols. libretexts.orglibretexts.org For example, its reaction with formaldehyde (B43269) results in the formation of a primary alcohol. ebsco.com These addition reactions are fundamental for constructing larger, more complex molecules. myskinrecipes.com
Ring-Opening Reactions of Epoxides
3-Butenylmagnesium bromide is also employed in the ring-opening of epoxides. orgsyn.orglibretexts.org This reaction proceeds via an SN2 mechanism, where the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the formation of an alcohol after acidic workup. libretexts.orgmasterorganicchemistry.com This method is particularly useful for extending a carbon chain by two atoms and creating a primary alcohol. libretexts.orglibretexts.org For instance, the reaction with ethylene (B1197577) oxide produces a primary alcohol with a butenyl group. libretexts.org
Cross-Coupling Reactions
In the presence of transition metal catalysts, such as palladium or nickel, 3-butenylmagnesium bromide can participate in cross-coupling reactions. smolecule.com These reactions, like the Suzuki or Negishi reactions, allow for the formation of carbon-carbon bonds between the butenyl group and various organic halides or triflates. smolecule.comchemie-brunschwig.ch This application is significant for synthesizing substituted alkenes and arenes. smolecule.com
Structural Analysis and Spectroscopic Characterization
1H NMR Spectroscopy
The 1H NMR spectrum of a product formed from a reaction involving 3-butenylmagnesium bromide will show characteristic signals for the butenyl group. For example, in the product of its addition to a carbonyl, the protons of the double bond typically appear in the region of δ 5.0-6.0 ppm, while the allylic and other methylene (B1212753) protons will have distinct chemical shifts and coupling patterns. ku.edud-nb.info
13C NMR Spectroscopy
In the 13C NMR spectrum of a derivative of 3-butenylmagnesium bromide, the carbons of the double bond will have characteristic shifts, typically in the downfield region. For example, in a product like tert-butyl 3-(but-3-en-1-yl)-3-hydroxypyrrolidine-1-carboxylate, the terminal alkene carbon appears around δ 115 ppm and the internal alkene carbon around δ 138 ppm. ku.edu
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in molecules derived from 3-butenylmagnesium bromide. A key feature is the C=C stretching vibration of the alkene, which typically appears around 1634-1640 cm⁻¹. orgsyn.org The C-H stretching vibrations of the alkene and alkane portions of the molecule are also observable. orgsyn.orgd-nb.info
Recent Advances and Future Outlook
Innovations in Catalytic Applications
Recent research has focused on expanding the catalytic applications of 3-butenylmagnesium bromide. This includes its use in transition metal-catalyzed reactions to achieve higher selectivity and efficiency. smolecule.com For example, its use in zinc(II)-catalyzed Grignard additions to ketones has been explored. rsc.org
Role in the Synthesis of Complex Molecules and Natural Products
3-Butenylmagnesium bromide continues to be a valuable building block in the multi-step synthesis of complex organic molecules and natural products. smolecule.comst-andrews.ac.uk Its ability to introduce a reactive butenyl group allows for further functionalization and the construction of intricate molecular architectures. orgsyn.orgst-andrews.ac.uk
Potential Future Research Directions
Future research is likely to focus on developing more stereoselective reactions involving 3-butenylmagnesium bromide, potentially through the use of chiral catalysts or auxiliaries. smolecule.com Further exploration of its role in novel polymerization techniques and the synthesis of functional materials also represents a promising avenue for future investigation. smolecule.com
Reactivity and Mechanistic Investigations of 3 Butenylmagnesium Bromide
Nucleophilic Addition Reactions
3-Butenylmagnesium bromide (C₄H₇BrMg), a prominent Grignard reagent, is a versatile tool in organic synthesis, primarily utilized for the formation of new carbon-carbon bonds through nucleophilic addition reactions. smolecule.comcymitquimica.comguidechem.com Its reactivity stems from the polarized carbon-magnesium bond, which imparts a nucleophilic character to the carbon atom, enabling it to attack various electrophilic centers. cymitquimica.com
Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters)
The addition of 3-butenylmagnesium bromide to carbonyl compounds such as aldehydes, ketones, and esters is a fundamental and widely used transformation in organic synthesis. smolecule.comlookchem.com This reaction typically proceeds in an anhydrous ether solvent, like tetrahydrofuran (B95107) (THF), to yield, after an acidic workup, the corresponding alcohols. cymitquimica.comoup.com
The reaction of 3-butenylmagnesium bromide with aldehydes and ketones leads to the formation of homoallylic alcohols. smolecule.comoup.com For instance, the reaction with formaldehyde (B43269) produces 4-penten-1-ol. This nucleophilic addition extends the carbon chain and introduces a terminal alkene functionality, which can be further manipulated. smolecule.com Similarly, reaction with other aldehydes and ketones provides secondary and tertiary alcohols, respectively. smolecule.comoup.com
The addition to ketones can be highly stereoselective. For example, the reaction with (1R)-(+)-camphor yields a new chiral nonracemic homoallylic exo-alcohol with high selectivity. capes.gov.br In some cases, particularly with sterically hindered ketones, the reaction can be less straightforward. acs.org
While addition to esters also initially forms a ketone, this intermediate can often react further with another equivalent of the Grignard reagent to produce a tertiary alcohol. However, the reaction can sometimes be controlled to favor the ketone. nih.gov For example, under specific conditions, the addition to certain esters can be chemoselective, though allylmagnesium bromide has been noted to add to both carbonyl and carboethoxy groups at comparable rates in some systems. nih.gov
The versatility of the resulting alkenols is significant, as the double bond can undergo various subsequent reactions, leading to a diverse range of alkene derivatives. smolecule.com For instance, copper-mediated conjugate addition of 3-butenylmagnesium bromide to 3-methylcyclohexenone, followed by quenching with acetyl chloride, yields an enol ester which can be further transformed. beilstein-journals.org
| Carbonyl Compound | Product Type | Reference |
|---|---|---|
| Aldehyde (e.g., Formaldehyde) | Primary Homoallylic Alcohol | smolecule.com |
| Ketone (e.g., Acetone) | Tertiary Homoallylic Alcohol | smolecule.com |
| Ester | Tertiary Alcohol (from double addition) | nih.gov |
| (1R)-(+)-Camphor | Chiral Homoallylic exo-Alcohol | capes.gov.br |
| 3-Methylcyclohexenone | Enol Ester (after quenching) | beilstein-journals.org |
Additions to Imines and Related Carbon-Nitrogen Multiple Bonds
3-Butenylmagnesium bromide readily adds to imines and their derivatives, which contain a carbon-nitrogen double bond. This reaction is a valuable method for the synthesis of amines. The addition to chiral α-alkoxy aldimines can proceed with high diastereoselectivity. nih.gov
In a notable application, the reaction of 3-butenylmagnesium bromide with an α-aminonitrile derived from an imine intermediate delivered a quinolizidine (B1214090) as a single diastereomer in nearly quantitative yield. This quinolizidine is a key intermediate in the synthesis of the tricyclic core of halichlorine. nih.gov Similarly, the addition to a ketimine in the presence of boron trifluoride etherate has been shown to be highly stereoselective, forming a crucial intermediate in the synthesis of cylindricine alkaloids. nih.gov
Regioselective Additions to N-Activated Heterocycles (e.g., Pyridiniums)
The addition of Grignard reagents to N-activated pyridinium (B92312) salts is a powerful tool for the synthesis of substituted dihydropyridines. chemrxiv.orgresearchgate.net The regioselectivity of this addition, whether it occurs at the C2, C4, or C6 position of the pyridine (B92270) ring, is influenced by several factors, including the nature of the substituent on the pyridine ring and the Grignard reagent itself. chemrxiv.orgscripps.edu
In the case of 3-butenylmagnesium bromide, its addition to N-alkyl pyridiniums can lead to a mixture of regioisomers. chemrxiv.org For unsubstituted N-methylpyridinium, the addition gives a nearly statistical mixture of C2 and C4 adducts. chemrxiv.org
Substituents on the pyridine ring play a crucial role in directing the regioselectivity of the nucleophilic addition of 3-butenylmagnesium bromide. chemrxiv.org Electron-withdrawing groups like esters and nitriles at the 3-position tend to direct the addition to the C4 (para) and C6 positions. chemrxiv.org For instance, the addition to methyl nicotinate (B505614) (a pyridine with an ester at C3) shows a high preference for the C6 adduct. chemrxiv.org
Conversely, a diethyl amide group at the 3-position directs the addition to the ortho positions, which is hypothesized to be due to chelation. chemrxiv.org A bromide substituent also directs the addition to the ortho position through an electronic effect. chemrxiv.org These directing effects can be additive. For example, in 5-bromonicotinonitrile, the combined effects of the bromo and cyano groups result in a preferential addition at the C6 position. chemrxiv.org
| Substituent on Pyridine Ring | Position of Substituent | Major Addition Site(s) | Reference |
|---|---|---|---|
| None | - | C2 and C4 (mixture) | chemrxiv.org |
| Ester (e.g., -COOCH₃) | C3 | C6 | chemrxiv.org |
| Nitrile (-CN) | C3 | C4 (para-directing) | chemrxiv.org |
| Diethyl amide (-CON(Et)₂) | C3 | C2 and C6 (ortho-directing) | chemrxiv.org |
| Bromide (-Br) | C3 | C2 and C6 (ortho-directing) | chemrxiv.org |
| 5-Bromo and 3-Nitrile | C5, C3 | C6 | chemrxiv.org |
Reactions with Epoxides and Cyclic Ethers
3-Butenylmagnesium bromide can react with epoxides in a ring-opening reaction. As a strong nucleophile, it typically attacks the less sterically hindered carbon of the epoxide ring. youtube.com This reaction provides a method for two-carbon homologation and the formation of a primary alcohol. ethernet.edu.et The presence of a copper catalyst, such as copper(I) iodide (CuI), can facilitate this reaction. For example, the treatment of a bis-epoxide with 3-butenylmagnesium bromide in the presence of CuI at low temperatures resulted in a diene diol in high yield. orgsyn.org
The reaction can also be applied to other cyclic ethers, although reactions with oxiranes (epoxides) are the most common. ethernet.edu.et The ring-opening of larger cyclic ethers like tetrahydropyrans is also possible under certain conditions. escholarship.org
Reactions with Weinreb Amides
The reaction of Grignard reagents with N-methoxy-N-methylamides, commonly known as Weinreb amides, is a well-established method for the synthesis of ketones. Unlike reactions with other acyl derivatives such as esters or acid chlorides, the use of Weinreb amides effectively prevents the common issue of over-addition, where a second equivalent of the nucleophile adds to the ketone product to form a tertiary alcohol. wikipedia.orgmasterorganicchemistry.com This selectivity is attributed to the formation of a stable tetrahedral intermediate that is stabilized by chelation of the magnesium atom by the N-methoxy group. wikipedia.org This intermediate remains stable at low temperatures, collapsing to the ketone only upon acidic workup. wikipedia.orgcommonorganicchemistry.com
In a specific application, 3-butenylmagnesium bromide has been utilized in a sequence starting with Weinreb amides to generate benzene (B151609) derivatives. ualberta.caacs.orgnih.gov This process involves the sequential treatment of a Weinreb amide with 3-butenylmagnesium bromide and an allylic Grignard reagent. acs.orgnih.govresearchgate.net The resulting diene is then subjected to a series of transformations including ring-closing metathesis, dehydration, and dehydrogenation to afford the final aromatic compound, which incorporates the original carbonyl carbon of the amide into the newly formed benzene ring. acs.orgresearchgate.net This methodology has been applied to complex molecules, including carbohydrates, providing a route to C-5 aryl pyranosides. acs.orgnih.govresearchgate.net Studies have demonstrated that even when a substrate contains both a nitrile and a Weinreb amide functionality, Grignard reagents react with excellent chemoselectivity at the amide site. researchgate.net
| Reactant 1 | Reactant 2 | Subsequent Steps | Final Product Type | Ref |
| Weinreb Amide | 3-Butenylmagnesium Bromide & Allylic Grignard | Ring-Closing Metathesis, Dehydration, Dehydrogenation | Benzene Derivative | acs.orgresearchgate.net |
| Weinreb Amide | Grignard Reagent (1 equiv) | Acidic Workup | Ketone | commonorganicchemistry.com |
**3.2. Conjugate Addition Reactions
The conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated systems is a cornerstone of carbon-carbon bond formation. 3-Butenylmagnesium bromide participates effectively in these reactions, particularly when mediated by copper catalysts, which are known to favor 1,4-addition over direct 1,2-addition to the carbonyl group. rug.nlnih.gov
In the total synthesis of wickerols A and B, the diastereoselective conjugate addition of a butenyl group to a complex hydrindenone was a critical step. nih.govacs.org An extensive screening of copper(I) sources and additives was conducted to optimize the stereochemical outcome. While initial conditions using copper(I) iodide (CuI) showed modest selectivity, it was discovered that transmetallation of the 3-butenylmagnesium bromide with zinc chloride (ZnCl₂) to form the corresponding diorganozinc species, followed by conjugate addition, dramatically improved the reaction. nih.govacs.org This procedure yielded the desired stereoisomer in a 93:7 ratio and near-quantitative yield, demonstrating a robust method for controlling stereochemistry in complex systems. nih.govacs.org
Another example is found in the synthesis of the marine alkaloid ptilocaulin. mdpi.com Here, a 1,4-addition of 3-butenylmagnesium bromide to a substituted cyclohexanone (B45756) derivative was employed to introduce the butenyl side chain, yielding the product in 45% yield as a mixture of stereoisomers. mdpi.com
| Enone Substrate | Reagent | Catalyst/Conditions | Diastereomeric Ratio (dr) / Yield | Ref |
| Hydrindenone intermediate | 3-Butenylmagnesium Bromide | CuI, TMSCl | 8:1 (undesired isomer favored) | acs.org |
| Hydrindenone intermediate | 3-Butenylmagnesium Bromide | CuBr·SMe₂, HMPA | Slightly favored desired isomer | acs.org |
| Hydrindenone intermediate | 3-Butenylmagnesium Bromide | 1. ZnCl₂ (transmetallation) 2. Conjugate addition | 93:7 (desired isomer favored) / ~100% | nih.govacs.org |
| Substituted cyclohexanone | 3-Butenylmagnesium Bromide | Not specified | 1.7:1 (trans:cis) / 45% | mdpi.com |
When Michael acceptors contain extended conjugation, such as dienones or enynones, the regioselectivity of nucleophilic attack becomes a significant challenge, with possibilities for 1,4-, 1,6-, or even further extended additions. beilstein-journals.org The outcome of the conjugate addition of 3-butenylmagnesium bromide to such systems is highly dependent on several factors, including the substrate structure, the nature of the catalyst, and the specific reaction conditions. beilstein-journals.org
Research has shown that careful selection of a copper-N-heterocyclic carbene (NHC) catalyst system can direct the regioselectivity of Grignard additions. beilstein-journals.org For instance, in one study, the 1,4-adduct resulting from the addition of 3-butenylmagnesium bromide to a bicyclic dienone was selectively formed and subsequently used in a ring-closing metathesis (RCM) reaction to produce a spiro compound. beilstein-journals.org This demonstrates how the inherent reactivity of the butenyl group can be exploited in tandem with controlled conjugate additions to build molecular complexity. The ability to control whether the addition occurs at the 4- or 6-position is crucial for the synthesis of complex target molecules, and systems have been developed that achieve high regioselectivity for either 1,4- or 1,6-addition depending on the ligand and substrate combination. beilstein-journals.org
**3.3. Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been widely applied in modern organic synthesis. chemie-brunschwig.chchemie-brunschwig.chthermofisher.com Grignard reagents, including 3-butenylmagnesium bromide, are common nucleophilic partners in these transformations. chemie-brunschwig.chsmolecule.com Catalysts based on palladium, nickel, and increasingly, more earth-abundant metals like iron and cobalt, are used to facilitate the coupling between the Grignard reagent and an organic electrophile, typically an aryl or vinyl halide. chemie-brunschwig.chsyr.edu
In recent years, iron has emerged as an attractive catalyst for cross-coupling reactions due to its low cost, low toxicity, and unique reactivity compared to precious metals like palladium. nih.gov Iron salts, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃], have been shown to be effective catalysts for the cross-coupling of alkyl Grignard reagents with a variety of electrophiles. syr.edunih.gov
3-Butenylmagnesium bromide has been successfully employed in iron-catalyzed cross-coupling reactions. In one study, it was coupled with β-chlorostyrene and 1-chloro-2-phenylacetylene using Fe(acac)₃ as the catalyst. d-nb.infotue.nl This research highlighted the advantages of performing the reaction in a continuous flow microreactor system compared to traditional batch processing. The flow setup led to systematically higher yields and selectivities, which was attributed to better control over the reaction exotherm and enhanced mixing. d-nb.infotue.nl
Another application is the iron-catalyzed coupling of 3-butenylmagnesium bromide with a 4-chloropyrimidine (B154816) derivative, which served as a key step in the first-generation synthesis of a pyrimidyl tetrazole intermediate. acs.org These examples showcase iron's utility in constructing C(sp²)-C(sp³) and C(sp)-C(sp³) bonds using the versatile 3-butenylmagnesium bromide reagent. d-nb.infotue.nl
| Electrophile | Reagent | Catalyst | Conditions | Yield | Ref |
| β-Chlorostyrene | 3-Butenylmagnesium Bromide | Fe(acac)₃ (2 mol%) | Batch, 0°C | 78% | d-nb.infotue.nl |
| β-Chlorostyrene | 3-Butenylmagnesium Bromide | Fe(acac)₃ (1 mol%) | Flow, 0°C, 30s residence | 85% | d-nb.infotue.nl |
| 1-Chloro-2-phenylacetylene | 3-Butenylmagnesium Bromide | Fe(acac)₃ (2 mol%) | Batch, 0°C | 84% | d-nb.infotue.nl |
| 1-Chloro-2-phenylacetylene | 3-Butenylmagnesium Bromide | Fe(acac)₃ (1 mol%) | Flow, 0°C, 30s residence | 91% | d-nb.infotue.nl |
| 4-Chloropyrimidine derivative | 3-Butenylmagnesium Bromide | Fe(acac)₃ | Not specified | Not specified | acs.org |
Transition Metal-Catalyzed Coupling Reactions
Copper-Catalyzed Cross-Couplings
3-Butenylmagnesium bromide participates in a variety of copper-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon bonds. These reactions leverage the nucleophilic character of the Grignard reagent and the catalytic activity of copper salts, typically copper(I) iodide (CuI), to couple with electrophilic partners.
One significant application is in conjugate addition reactions. For instance, the copper-mediated conjugate addition of 3-butenylmagnesium bromide to cyclic enones, such as 3-methylcyclohexenone, is a key step in the synthesis of complex intermediates. beilstein-journals.org In this process, the butenyl group adds to the β-carbon of the α,β-unsaturated ketone. The resulting enolate can then be trapped with an electrophile like acetyl chloride or methyl chloroformate to yield functionalized enol esters and carbonates. beilstein-journals.org
Another prominent use is the cross-coupling with aryl halides. In a multi-step synthesis of an Agomelatine derivative, a crucial step involves the reaction of a substituted benzyl (B1604629) bromide with 3-butenylmagnesium bromide in the presence of CuI. nih.gov This reaction efficiently couples the butenyl group to the aromatic ring system, demonstrating the utility of this method in pharmaceutical synthesis. nih.gov
Table 1: Examples of Copper-Catalyzed Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product | Research Finding | Citation |
|---|---|---|---|---|---|
| 3-Butenylmagnesium bromide | 3-Methylcyclohexenone | Copper | 3-(But-3-en-1-yl)-3-methylcyclohexan-1-one | Enables conjugate addition to enones for synthesis of complex intermediates. | beilstein-journals.org |
| 3-Butenylmagnesium bromide | 2-Bromo-4-methoxy-1-(bromomethyl)benzene | CuI | 2-Bromo-4-methoxy-1-(pent-4-en-1-yl)benzene | Forms a key intermediate in the synthesis of an Agomelatine derivative. | nih.gov |
Ruthenium-Catalyzed Ring-Formation Reactions
While 3-butenylmagnesium bromide does not typically participate directly in the catalytic cycle of ruthenium-catalyzed reactions, it is a critical building block for synthesizing the necessary precursors for such transformations, particularly for Ring-Closing Metathesis (RCM). sigmaaldrich.com RCM, often employing Grubbs-type ruthenium catalysts, is a powerful method for constructing cyclic compounds by forming a new double bond between two existing alkene moieties within the same molecule.
In a common synthetic strategy, 3-butenylmagnesium bromide is added to a carbonyl compound or epoxide that already contains an alkene. This addition introduces the butenyl group, creating a diene precursor suitable for RCM. For example, the addition of 3-butenylmagnesium bromide to 3-allyl-3-hydroxy-2-oxindoles forms 2,2-dialkene-3-oxindole derivatives. researchgate.net These diene products can then undergo ruthenium-catalyzed RCM to produce versatile spirocyclohexene-3-oxindole derivatives, which are valuable intermediates in organic synthesis. researchgate.net Similarly, it is used to prepare acyclic dientriyne precursors which can undergo ruthenium-catalyzed double ring cyclization. caltech.edu
Table 2: Use of 3-Butenylmagnesium Bromide in Ruthenium-Catalyzed Synthesis
| Precursor Synthesis | Catalyst for Cyclization | Resulting Structure | Research Finding | Citation |
|---|---|---|---|---|
| Addition to 3-allyl-3-hydroxy-2-oxindoles | Grubbs' Catalyst (Ruthenium-based) | Spirocyclohexene-3-oxindole | Forms diene precursors for RCM to access complex spirocyclic systems. | researchgate.net |
| Addition to 1,5-hexadiyne (B1215225) derivative | Ruthenium Carbene | Polycyclic molecule | Synthesizes dientriyne precursors for tandem ring-closing metathesis. | caltech.edu |
Coupling with Organohalides and Electrophiles
As a potent Grignard reagent, 3-butenylmagnesium bromide readily reacts with a wide array of organohalides and other electrophiles, establishing new carbon-carbon bonds. cymitquimica.com Its reactivity is not limited to copper- or ruthenium-based systems; it also participates in iron-catalyzed cross-couplings and direct nucleophilic additions.
Recent studies have shown that 3-butenylmagnesium bromide can be effectively coupled with styrenyl and alkynyl chlorides using an iron catalyst, such as [Fe(acac)₃]. tue.nlnih.gov This method provides a robust pathway for Csp²-Csp³ and Csp-Csp³ bond formation under mild conditions. nih.gov These reactions can even be performed in a continuous flow system, where the Grignard reagent is generated in situ and immediately coupled with the electrophile. tue.nlnih.gov
Beyond organohalides, 3-butenylmagnesium bromide exhibits characteristic Grignard reactivity with various other electrophiles. Early research demonstrated that it reacts almost exclusively via its secondary carbon (as an α-methylallyl group) when added to electrophiles like phenyl isocyanate and ethyl formate. caltech.edu It also undergoes classic nucleophilic addition to carbonyl compounds. For example, its addition to ketones is a key step in the synthesis of cylindricine alkaloids, where it adds to a cyclic ketone to produce a tertiary alcohol, which is then elaborated into a key enal intermediate. nih.gov
Table 3: Coupling Reactions with Various Electrophiles
| Electrophile | Catalyst/Conditions | Product Type | Research Finding | Citation |
|---|---|---|---|---|
| β-Chlorostyrene | [Fe(acac)₃] | Styrenyl-alkane | Demonstrates efficient iron-catalyzed Csp²-Csp³ cross-coupling. | nih.gov |
| 1-Chloro-2-phenylacetylene | [Fe(acac)₃] | Alkynyl-alkane | Provides a method for Csp-Csp³ bond formation. | nih.gov |
| Phenyl isocyanate | Diethyl ether | N-(1-Methylallyl)benzamide | Reacts as its rearranged α-methylallyl isomer in addition reactions. | caltech.edu |
| Cyclic Ketone | Acid hydrolysis | Tertiary alcohol / Enal | Used as a key nucleophile in the total synthesis of marine alkaloids. | nih.gov |
Other Characteristic Reactions
Carbonation Reactions
The reaction of 3-butenylmagnesium bromide with carbon dioxide, typically in its solid form (Dry Ice), is a fundamental transformation for Grignard reagents. This carbonation process introduces a carboxylic acid functional group. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final carboxylic acid. While early studies focused on additions that yielded α-methylallyl products, the reaction with carbon dioxide can also produce the corresponding butenyl-derived acid. caltech.edu The general procedure involves pouring the Grignard solution over a slurry of Dry Ice in an ethereal solvent, followed by acidification. google.com This reaction leads to the formation of 4-pentenoic acid or its rearranged isomer, 2-methyl-3-butenoic acid.
Reactions with Organoboron Compounds (e.g., Matteson Homologations)
3-Butenylmagnesium bromide serves as a key nucleophile in the Matteson homologation, a powerful method for the stereocontrolled extension of carbon chains via boronic esters. In this sequence, an α-chloroboronic ester is treated with a Grignard reagent. The nucleophilic 3-butenylmagnesium bromide attacks the electrophilic boron atom, forming a boronate complex. mdpi.com This complex then undergoes a rearrangement where the butenyl group displaces the chloride on the adjacent carbon, leading to a new, chain-extended boronic ester with high stereocontrol. This process has been utilized in the synthesis of marine natural products, where 3-butenylmagnesium bromide was added to an α-chloroboronic ester to build up a complex carbon skeleton. mdpi.com The careful, slow addition of the Grignard reagent is often crucial to ensure the reaction proceeds cleanly and to avoid side reactions. mdpi.com
Formation of Organocerium Reagents
To modulate its reactivity and enhance selectivity, 3-butenylmagnesium bromide can be converted into an organocerium reagent. This is achieved through a transmetalation reaction with a cerium(III) salt, most commonly anhydrous cerium(III) chloride (CeCl₃). The resulting 3-butenylcerium dichloride is a softer nucleophile than its Grignard precursor.
This transmetalation is particularly useful in reactions with sensitive carbonyl compounds, such as ketones prone to enolization or those where 1,2-addition is desired over conjugate addition. For example, in the synthesis of complex polycyclic molecules, an organocerium reagent prepared from 3-butenylmagnesium bromide and CeCl₃ was used to add to a ketone, successfully yielding the desired tertiary alcohol. gla.ac.uk This approach was also employed to prevent enolization and ensure complete conversion during the addition to a substituted cyclohexanone, highlighting its ability to improve reaction outcomes with challenging substrates. rug.nl
Table of Compounds Mentioned
| Compound Name |
|---|
| 3-Butenylmagnesium bromide |
| Copper(I) iodide |
| 3-Methylcyclohexenone |
| Acetyl chloride |
| Methyl chloroformate |
| Agomelatine |
| Grubbs' Catalyst |
| 3-Allyl-3-hydroxy-2-oxindole |
| [Fe(acac)₃] (Iron(III) acetylacetonate) |
| β-Chlorostyrene |
| 1-Chloro-2-phenylacetylene |
| Phenyl isocyanate |
| Ethyl formate |
| Cylindricine |
| Carbon dioxide (Dry Ice) |
| 4-Pentenoic acid |
| 2-Methyl-3-butenoic acid |
| α-Chloroboronic ester |
| Cerium(III) chloride |
Elimination Reactions Leading to Substituted Alkenes
While 3-Butenylmagnesium bromide is predominantly utilized for its nucleophilic character in addition and coupling reactions, it can also be implicated in elimination reactions that yield substituted alkenes. The outcome of a reaction involving a Grignard reagent often depends on a delicate balance between its function as a nucleophile and its role as a base. When acting as a base, it can induce elimination, typically dehydrohalogenation, in a suitable substrate. More commonly, however, the formation of alkenes is achieved through a two-step sequence involving an initial nucleophilic addition of the Grignard reagent to a carbonyl group, followed by a separate, chemically-induced elimination (dehydration) of the resulting alcohol intermediate.
Elimination can also manifest as a competitive and often undesirable side reaction. In processes where nucleophilic substitution is the intended pathway, the basicity of the Grignard reagent can instead lead to the formation of an alkene by-product. The specific pathway—deliberate multi-step synthesis, competitive side reaction, or direct base-induced elimination—is highly dependent on the substrate's structure, the reaction conditions, and the other reagents present.
One documented instance of elimination as a side reaction occurs during the synthesis of certain insect pheromone components. In the preparation of 7-methyl-3-methylene-7-octenyl propionate, an esterification reaction is intended. However, a competitive elimination of a hydrogen halide from the substrate can occur, resulting in the formation of a diene by-product. google.com The reaction conditions must be carefully selected to minimize this elimination pathway and maximize the yield of the desired substitution product. google.com
Table 1: Competitive Elimination in Ester Formation
This table details an instance where elimination occurs as a competitive side reaction during a substitution process.
| Intended Reaction | Substrate | Reagents | Intended Product | Elimination By-product | Ref. |
| Esterification | 7-methyl-3-methylene-7-octenyl halide | Carboxylate Salt | 7-methyl-3-methylene-7-octenyl propionate | 7-methyl-3-methylene-1,7-octadiene | google.comgoogle.com |
A more strategic application of elimination is found in multi-step syntheses where the initial addition of 3-butenylmagnesium bromide is a prelude to forming a complex alkene. In the total synthesis of Wickerols A and B, 3-butenylmagnesium bromide is first converted to its organozinc derivative and then undergoes a conjugate addition to a hydrindenone substrate to form a complex intermediate. nih.govacs.org Later in the synthetic sequence, a tricyclic alcohol intermediate is deliberately subjected to dehydration conditions to forge a new alkene. acs.org The choice of dehydrating agent was found to be critical in controlling the regioselectivity of the resulting double bond, demonstrating how elimination can be a powerful tool for structural modification. acs.org
Table 2: Strategic Dehydration Following Grignard-Based Addition
This table outlines the use of various dehydrating agents to induce elimination from an alcohol intermediate in the synthesis of Wickerols A and B, leading to different substituted alkene products.
| Substrate (Alcohol) | Dehydrating Agent | Product(s) | Selectivity (Internal:Exocyclic) | Ref. |
| Tricyclic alcohol (32) | Thionyl chloride | Mixture of internal and exocyclic alkenes (33) | 2.8 : 1 | acs.org |
| Tricyclic alcohol (32) | Martin's sulfurane | Exocyclic alkene | Near exclusive formation | acs.org |
| Tricyclic alcohol (32) | Burgess reagent | Exocyclic alkene | Near exclusive formation | acs.org |
Advanced Applications in Complex Organic Synthesis
Construction of Carbon Skeletons in Natural Product Synthesis
The butenyl moiety introduced by this Grignard reagent serves as a versatile handle that can be further elaborated through various chemical transformations, making it a key building block in the synthesis of complex natural products.
The strategic incorporation of a butenyl group is a key step in the synthetic routes toward several notable natural products.
Pumiliotoxins: In a formal enantioselective total synthesis of pumiliotoxins 251D and 237A, 3-butenylmagnesium bromide is reacted with (R)-3-(tert-butyldimethylsilyloxy)glutarimide. beilstein-journals.orgd-nb.info This initial addition is a crucial step in building the indolizidine core of these alkaloids. beilstein-journals.orgd-nb.inforesearchgate.net The reaction is followed by a reductive dehydroxylation to yield the desired substituted piperidine (B6355638) derivatives. beilstein-journals.orgd-nb.info
Muricatacin: While various strategies exist for the synthesis of muricatacin, a cytotoxic acetogenin, some approaches utilize Grignard reagents for key carbon-carbon bond formations. researchgate.netbeilstein-journals.orgnih.gov In one diastereoselective synthesis, the addition of a Grignard reagent to a chiral butenolide derived from L-tartaric acid is a pivotal step. chemicalbook.com
Attenol A: The synthesis of Attenol A has been achieved utilizing a double addition of 3-butenylmagnesium bromide to a bis-epoxide in the presence of copper(I) iodide. orgsyn.org This reaction efficiently constructs the diene diol core of the molecule. orgsyn.org
Roflamycoin: In the synthesis of the polyene macrolide antibiotic roflamycoin, organomagnesium reagents are employed in key bond-forming reactions. orgsyn.org While not a direct addition of 3-butenylmagnesium bromide, the strategies used in the synthesis of its congener, 17-deoxyroflamycoin, involve the addition of vinylmagnesium bromide to a bis-epoxide, showcasing a similar synthetic strategy. orgsyn.org
Interactive Data Table: 3-Butenylmagnesium Bromide in Natural Product Synthesis
| Natural Product | Key Synthetic Step Involving 3-Butenylmagnesium Bromide | Reference |
| Pumiliotoxins | Addition to (R)-3-(tert-butyldimethylsilyloxy)glutarimide to form a key piperidine intermediate. | beilstein-journals.orgd-nb.inforesearchgate.net |
| Muricatacin | Diastereoselective addition to a chiral butenolide derivative. | chemicalbook.com |
| Attenol A | Double addition to a bis-epoxide to form a diene diol. | orgsyn.org |
| Roflamycoin | Related syntheses utilize organomagnesium reagents for key C-C bond formations. | orgsyn.org |
Beyond the total synthesis of specific natural products, 3-butenylmagnesium bromide is instrumental in constructing the core structures, or scaffolds, of various biologically active compound classes.
Tyroscherin: In the total synthesis of the originally proposed structure of tyroscherin, 3-butenylmagnesium bromide is added to a Weinreb amide derived from Boc-D-Tyr(t-Bu)-OH. nih.gov This reaction yields a ketone that is a key intermediate in the formation of one of the two fragments required for a subsequent cross-metathesis reaction. nih.gov
Ceroplastin Nucleus: The synthesis of the ceroplastin nucleus, a sesterterpenoid, involves strategies that could potentially utilize Grignard reagents for the installation of side chains. While specific use of 3-butenylmagnesium bromide is not explicitly detailed in the provided context, the general methodologies for constructing complex terpenoid skeletons often rely on such nucleophilic additions.
Symbiodinolide Fragments: The synthesis of fragments of the complex marine natural product symbiodinolide has been accomplished using 3-butenylmagnesium bromide. beilstein-journals.orgnih.govresearchgate.net For instance, in the synthesis of the C79–C97 fragment, the reagent is used in a copper(I)-catalyzed opening of an epoxide derived from L-aspartic acid, leading to a secondary alcohol that is further elaborated to form a spiroacetal. beilstein-journals.orgnih.govresearchgate.net
Diarylheptanoids: The synthesis of various diarylheptanoid scaffolds, inspired by natural products like calyxins, can involve the use of Grignard reagents to introduce one of the aryl side chains. figshare.comacs.orgnih.govresearchgate.net By varying the Grignard reagent, a diverse range of substituents can be incorporated into the final structure. figshare.comacs.orgnih.gov
Synthesis of Structurally Diverse Molecular Architectures
The application of 3-butenylmagnesium bromide extends to the creation of unique and complex molecular shapes that are of interest in medicinal chemistry and materials science.
The butenyl group introduced by the Grignard reagent can participate in ring-closing metathesis (RCM) reactions, a powerful method for constructing cyclic and spirocyclic systems. researchgate.netnih.govnih.gov
In one approach, 3-butenylmagnesium bromide is added to 3-allyl-3-hydroxy-2-oxindoles to form 2,2-dialkene-3-oxindoles. researchgate.netnih.gov These dienes then undergo RCM to yield spirocyclohexene-3-oxindole derivatives, which are versatile intermediates for further transformations. researchgate.netnih.gov Similarly, the addition of 3-butenylmagnesium bromide to a lactam carbonyl can generate a diene precursor for RCM, leading to the formation of spirocycles. nih.gov
3-Butenylmagnesium bromide has been employed in the synthesis of precursors for complex, fused polycyclic aromatic systems.
Cyclohepta[b]indoles: An innovative approach to synthesizing cyclohepta[b]indoles involves an intramolecular Grignard addition. nih.govacs.org While not directly using 3-butenylmagnesium bromide in the cyclization step, related strategies for building the initial framework can employ this reagent. researchgate.netnih.gov For instance, the addition of 3-butenylmagnesium bromide to 2-oxindole derivatives sets the stage for a subsequent ring-closing metathesis and acid-catalyzed ring expansion to form the cyclohepta[b]indole core. researchgate.netnih.gov
Sumanene (B50392) Derivatives: An early synthetic attempt toward the bowl-shaped π-conjugated molecule sumanene involved the coupling of 1,3,5-tris(bromomethyl)benzene (B90972) with 3-butenylmagnesium bromide in the presence of a copper catalyst. beilstein-journals.org This reaction produced a tripentenylbenzene derivative, which was a key intermediate in the proposed synthetic route. beilstein-journals.org
The terminal double bond of the butenyl group introduced by 3-butenylmagnesium bromide provides a reactive site for further chain elongation and functionalization, enabling the construction of complex alkenyl chains. This is particularly valuable in the synthesis of polyketide and fatty acid-derived natural products. The butenyl group can undergo various transformations such as cross-metathesis, oxidation, and addition reactions to build up longer, more functionalized chains.
Interactive Data Table: 3-Butenylmagnesium Bromide in the Synthesis of Diverse Architectures
| Molecular Architecture | Synthetic Strategy | Key Intermediate | Reference |
| Spirocyclic Systems | Addition to a carbonyl followed by Ring-Closing Metathesis (RCM). | Diene precursor for RCM. | researchgate.netnih.govnih.govnih.gov |
| Cyclohepta[b]indoles | Addition to 2-oxindoles followed by RCM and ring expansion. | Spirocyclohexene-3-oxindole. | researchgate.netnih.gov |
| Sumanene Derivatives | Coupling with 1,3,5-tris(bromomethyl)benzene. | Tripentenylbenzene derivative. | beilstein-journals.org |
Strategic Incorporation in Multi-Step Synthetic Sequences
3-Butenylmagnesium bromide is a versatile Grignard reagent frequently employed in the synthesis of complex organic molecules. myskinrecipes.comguidechem.com Its utility stems from its ability to introduce a butenyl group, which can then be manipulated in subsequent steps. This section explores the strategic use of 3-butenylmagnesium bromide in multi-step syntheses, focusing on its synergistic relationship with ring-closing metathesis, its role in stereoselective methodologies, and its application as a foundational building block for compound library creation.
Synergistic Reactions with Ring-Closing Metathesis
The introduction of a terminal alkene via 3-butenylmagnesium bromide provides a handle for subsequent ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic structures. This two-step sequence, involving a Grignard reaction followed by RCM, is a common strategy in the synthesis of various cyclic natural products and their analogues.
The process often begins with the nucleophilic addition of 3-butenylmagnesium bromide to an electrophilic carbon, such as a carbonyl group or an imide. beilstein-journals.orgscience.gov This initial step creates a new carbon-carbon bond and incorporates the 3-butenyl moiety. guidechem.com In a subsequent step, if another double bond is present in the molecule at an appropriate distance, a ruthenium catalyst can facilitate the RCM reaction, leading to the formation of a new ring system. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com
For instance, in the synthesis of the alkaloid securinine, a key step involves the RCM of a dienyne compound. sigmaaldrich.comsigmaaldrich.com The necessary diene precursor can be constructed using 3-butenylmagnesium bromide to introduce one of the terminal alkenes. Similarly, this Grignard reagent has been used in the synthesis of various heterocyclic compounds, where the initial addition reaction is followed by RCM to construct the core ring structure. science.gov The synthesis of certain spirocyclic scaffolds also employs this strategy, where the addition of 3-butenylmagnesium bromide to a ketone is followed by RCM to create the spiro-fused ring system.
Diastereoselective and Enantioselective Methodologies
The addition of 3-butenylmagnesium bromide to chiral substrates or in the presence of chiral catalysts can proceed with high levels of stereocontrol, making it a valuable tool in asymmetric synthesis.
Diastereoselective Additions:
In the synthesis of various natural products, the diastereoselective addition of 3-butenylmagnesium bromide to chiral aldehydes or imides is a critical step for establishing the desired stereochemistry. For example, in the formal enantioselective total synthesis of pumiliotoxins 251D and 237A, a key step involves the highly trans-diastereoselective (98:2 dr) reductive 3-butenylation of (R)-3-(tert-butyldimethylsilyloxy)glutarimide. beilstein-journals.orgd-nb.info This reaction sets a crucial stereocenter that is carried through the rest of the synthesis. beilstein-journals.orgd-nb.info Similarly, the synthesis of (-)-muricatacin, a bioactive acetogenin, utilizes the diastereoselective addition of 3-butenylmagnesium bromide to an α-benzyloxy aldehyde derived from L-tartaric acid as a key step. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comiisc.ac.inchemicalbook.com
The table below summarizes selected examples of diastereoselective reactions involving 3-butenylmagnesium bromide.
| Substrate | Product | Diastereomeric Ratio (dr) | Reference |
| (R)-3-(tert-butyldimethylsilyloxy)glutarimide | Reductive dehydroxylation product | 98:2 | beilstein-journals.orgd-nb.info |
| α-Benzyloxy aldehyde | Homoallylic alcohol for (-)-muricatacin synthesis | Not specified | scientificlabs.co.ukiisc.ac.inchemicalbook.com |
Enantioselective Additions:
While diastereoselective additions to chiral substrates are common, enantioselective additions of 3-butenylmagnesium bromide to prochiral substrates are also an area of active research. One notable example involves the transmetallation of 3-butenylmagnesium bromide with zinc chloride to form a diorganozinc species. This organozinc reagent then undergoes a conjugate addition to an enone, resulting in a high degree of enantioselectivity (93:7 er). acs.org This method was successfully applied on a greater than 10-gram scale in the enantioselective synthesis of wickerols A and B. acs.org
Another application is seen in the enantioselective synthesis of isotopically labeled homocitric acid lactone. nih.gov In this synthesis, 3-butenylmagnesium bromide is reacted with diethyl oxalate. nih.gov While the initial addition is not stereoselective, the resulting product is subjected to a subsequent Ireland-Claisen rearrangement that proceeds with a high degree of stereochemical transposition, ultimately leading to the desired enantiomerically enriched product. nih.gov
Building Blocks for Compound Library Creation
The ability of 3-butenylmagnesium bromide to introduce a reactive handle makes it an excellent building block for the creation of compound libraries for biological screening. nih.gov The terminal alkene introduced by this reagent can be further functionalized in a variety of ways, allowing for the rapid generation of a diverse set of molecules from a common intermediate.
A key strategy involves the synthesis of novel spirocyclic scaffolds. nih.gov In this approach, 3-butenylmagnesium bromide is added to a cyclic ketone, and the resulting tertiary alcohol can then undergo a variety of transformations. The butenyl side chain provides a point for diversification through reactions such as ozonolysis, hydroboration-oxidation, or cross-metathesis. This allows for the creation of a library of compounds with different substituents at this position.
The versatility of 3-butenylmagnesium bromide as a building block is further highlighted by its use in the synthesis of complex natural products, which can then serve as templates for the design of new bioactive compounds. myskinrecipes.comsmolecule.com By modifying the synthetic route to incorporate different Grignard reagents or by functionalizing the butenyl group, chemists can generate a library of analogues for structure-activity relationship (SAR) studies.
Theoretical and Computational Investigations
Quantum Chemical Calculations on Reaction Mechanisms and Transition States
The mechanism of the Grignard reaction, including additions of allylic reagents like 3-butenylmagnesium bromide, has been a subject of extensive computational study. Early proposals, and now a generally accepted model for additions to carbonyl compounds, involve a six-membered ring transition state. nih.govwikipedia.org Computational studies using methods like Density Functional Theory (DFT) have provided a more detailed picture.
For instance, DFT(B3LYP) calculations on model Grignard reactions, such as between methylmagnesium chloride (CH₃MgCl) and formaldehyde (B43269), have shown that the reaction can proceed through a dinuclear magnesium complex. nih.gov In this model, the carbonyl substrate coordinates to one magnesium center, while the nucleophilic alkyl group from the second magnesium center attacks the carbonyl carbon. nih.gov This pathway, involving a dichloride-ethoxide-bridged species, offers a more complex and potentially more accurate representation than the simple six-membered ring model with a monomeric Grignard reagent. nih.gov
Furthermore, quantum chemical calculations have been employed to investigate alternative mechanisms, such as the single electron transfer (SET) pathway. wikipedia.orgnih.gov Computational models suggest that the viability of a polar (nucleophilic addition) versus a radical (SET) mechanism is dependent on the substrate. The reduction potential of the carbonyl compound serves as a key parameter in determining which pathway is favored. wikipedia.orgnih.gov For conjugated carbonyls reacting with sterically hindered Grignard reagents, the SET mechanism is considered more likely. nih.gov
These computational approaches allow for the mapping of potential energy surfaces, identifying the structures of transition states and intermediates, and calculating the activation barriers for different possible reaction pathways. nih.govacs.org
Prediction of Regioselectivity and Stereoselectivity via Computational Modeling
Computational modeling is a powerful tool for predicting the regio- and stereochemical outcomes of reactions involving 3-butenylmagnesium bromide, which can be difficult to control experimentally. Simple stereochemical models like the Felkin-Anh or chelation-control models often fail to predict the diastereoselectivity of additions with highly reactive allylic Grignard reagents. nih.gov
A notable example is the conjugate addition of a butenyl group to a complex hydrindenone intermediate in the synthesis of Wickerols A and B. acs.org Experimental results showed that the stereoselectivity was highly dependent on the nature of the organometallic reagent. While 3-butenylmagnesium bromide gave poor selectivity, transmetallation to a diorganozinc species completely reversed the stereochemical outcome, yielding the desired product with high diastereoselectivity. acs.org While a definitive explanation was not provided experimentally, this is precisely the type of problem that computational modeling can address by calculating the transition state energies for the different pathways leading to each stereoisomer. acs.org
Table 1: Influence of Organometallic Reagent on Diastereoselectivity of Conjugate Addition acs.org
| Nucleophile Source | Additive/Conditions | Diastereomeric Ratio (dr) |
|---|---|---|
| 3-Butenylmagnesium bromide | CuBr·DMS, HMPA | Slightly favors desired isomer |
| 3-Butenylmagnesium bromide | CuI, TMSCl | 8:1 (favors undesired isomer) |
In other cases, such as intramolecular cyclizations, the diastereoselectivity has been found to be controlled by the conformation of the cyclization precursor. umich.edu Computational modeling allows for the analysis of these precursor conformations to predict the most likely reaction geometry and, consequently, the stereochemical outcome of the product. umich.edu
Analysis of Electronic and Steric Effects in Reactivity Profiles
The reactivity of 3-butenylmagnesium bromide is governed by a delicate interplay of electronic and steric effects. Computational analysis allows for the separation and quantification of these factors. For example, in the alkylation of certain cyclic C-magnesiated nitriles, reversing the selectivity was achieved by converting to an N-metalated nitrile. researchgate.net Computational studies could clarify such systems, where it is proposed that steric effects, rather than electronic effects, direct the trajectory of the incoming electrophile. researchgate.net
The high reactivity of allylic Grignard reagents compared to their non-allylic counterparts can also be analyzed computationally. nih.gov The unique ability of allylic reagents to react via a concerted, six-membered transition state is an electronic feature that can be modeled. nih.gov Similarly, the influence of steric hindrance, both on the Grignard reagent and the substrate, can be evaluated. For instance, the reaction of the highly hindered prenylmagnesium bromide with certain substrates gives low diastereoselectivity and products from conjugate addition, a result of steric clash that can be modeled to understand the preference for different reaction pathways. nih.gov
Conformational Analysis of Reactants and Intermediates
3-Butenylmagnesium bromide is an allylic Grignard reagent, which is known to exist as a potential equilibrium mixture of isomeric forms. scispace.com Specifically, it can be in equilibrium with the rearranged crotylmagnesium bromide. Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial in studying this dynamic equilibrium, but computational conformational analysis provides essential energetic details. scispace.comcaltech.edu
Quantum chemical calculations can determine the relative energies and thermodynamic stabilities of the different possible conformations of both the 3-butenyl and crotyl isomers in solution. This analysis is fundamental, as the ground-state conformation and the relative populations of isomers can dictate which species is the active nucleophile and influence the reaction's outcome. The conformation of the reactant is critical, as it has been shown to control the diastereoselectivity in certain cyclization reactions. umich.edu
Furthermore, computational analysis is vital for studying the conformations of transient species like reaction intermediates and transition states. The geometry of the six-membered ring transition state, often invoked in the reactions of 3-butenylmagnesium bromide with carbonyls, can be precisely calculated. nih.gov These calculations can reveal subtle conformational preferences, such as boat-like versus chair-like transition states, which can determine the stereochemical course of the reaction. umich.edu
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organometallic compounds like 3-butenylmagnesium bromide. It provides detailed information about the carbon-hydrogen framework and can be used to monitor the progress of reactions in real time.
Research by Nordlander, Young, and Roberts was pivotal in characterizing the structure of the butenyl Grignard reagent. caltech.eduscispace.comacs.org They demonstrated that whether starting from crotyl bromide or α-methylallyl bromide, the same equilibrium mixture of butenylmagnesium bromide isomers is formed. caltech.eduscispace.com The NMR spectrum is a key piece of evidence in understanding this allylic rearrangement. For 3-butenylmagnesium bromide, which exists in equilibrium with its isomers, ¹H NMR spectroscopy allows for the identification of the distinct protons in the molecule.
The terminal vinyl protons (=CH₂) typically appear in the downfield region of the spectrum, while the protons on the carbons adjacent to the magnesium atom (CH₂-Mg) are significantly shielded and appear at a characteristic upfield chemical shift. The internal methylene (B1212753) protons (-CH₂-) would resonate at an intermediate chemical shift.
Expected ¹H NMR Chemical Shifts for 3-Butenylmagnesium bromide:
H-1 (CH₂=): ~4.9-5.1 ppm (multiplet)
H-2 (-CH=): ~5.7-5.9 ppm (multiplet)
H-3 (-CH₂-): ~2.2-2.4 ppm (quartet)
H-4 (-CH₂MgBr): ~0.8-1.0 ppm (triplet)
Furthermore, NMR is an effective technique for monitoring the formation of the Grignard reagent and its subsequent reactions. pharmtech.comprocess-nmr.com The disappearance of the signals corresponding to the starting material (4-bromo-1-butene) and the appearance of the characteristic upfield signals of the Grignard reagent can be tracked over time to determine reaction completion. asahilab.co.jp This real-time monitoring provides valuable kinetic data and insight into reaction mechanisms. pharmtech.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of 3-butenylmagnesium bromide, IR spectroscopy can confirm the presence of the carbon-carbon double bond (C=C) and the aliphatic carbon-hydrogen (C-H) bonds. mt.com
The key vibrational modes expected in the IR spectrum of 3-butenylmagnesium bromide are the C=C stretching vibration of the alkene and the various C-H stretching and bending vibrations. The C-Mg bond vibration is typically observed in the far-IR region and is often not detected in standard mid-IR spectroscopy.
Expected IR Absorption Frequencies for 3-Butenylmagnesium bromide:
C-H stretch (sp² hybridized): ~3080 cm⁻¹
C-H stretch (sp³ hybridized): ~2850-2960 cm⁻¹
C=C stretch: ~1640 cm⁻¹
=C-H bend (out-of-plane): ~910-990 cm⁻¹
In-line monitoring with techniques like ReactIR (ATR-FTIR) can be used to follow the progress of Grignard reagent formation. mt.com This allows for the tracking of specific IR peaks associated with the reactant and product in real-time, providing a better understanding of reaction initiation and kinetics. mt.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Direct analysis of Grignard reagents like 3-butenylmagnesium bromide by conventional mass spectrometry is challenging due to their high reactivity and low volatility. However, derivatization followed by mass spectrometry can provide valuable information. For instance, quenching the Grignard reagent with a suitable electrophile and analyzing the resulting stable product can confirm its formation and structure.
If direct analysis were feasible, the mass spectrum would be expected to show a molecular ion peak corresponding to the isotopic cluster of magnesium and bromine. The fragmentation pattern would likely involve the loss of the bromine atom, the magnesium atom, and various hydrocarbon fragments.
A study on the mass spectra of butenyltin compounds, which are structurally related organometallics, showed that fragmentation patterns are dominated by ions containing the metal-halide bond. dtic.mil By analogy, for 3-butenylmagnesium bromide, fragments containing the Mg-Br moiety would be expected. The fragmentation of the butenyl chain would likely proceed through pathways typical for alkenes, such as allylic cleavage. libretexts.org
Hypothetical Key Fragments in the Mass Spectrum of 3-Butenylmagnesium bromide:
[C₄H₇MgBr]⁺•: Molecular ion
[C₄H₇Mg]⁺: Loss of Bromine radical
[C₄H₇]⁺: Butenyl cation (m/z 55)
[MgBr]⁺: Magnesium bromide cation
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of the starting materials and, with appropriate derivatization, the Grignard reagent itself. Gas chromatography (GC) is a powerful tool for this purpose.
The purity of the 4-bromo-1-butene (B139220) used to synthesize 3-butenylmagnesium bromide can be readily determined by GC. After the Grignard reaction is complete, a common method to determine the yield and purity is to quench an aliquot of the reaction mixture with a known amount of an internal standard and an electrophile (like an aldehyde or ketone). The resulting derivatized product can then be analyzed by GC to quantify the amount of Grignard reagent formed.
Research has demonstrated the use of gas chromatography for the analysis of aryl Grignard reagents, indicating the feasibility of this technique for organomagnesium compounds, often after conversion to more stable derivatives. acs.org For butenylmagnesium bromide, which can exist as a mixture of isomers, GC analysis of the derivatized products could also potentially be used to determine the isomeric ratio.
Laboratory Handling and Safety Protocols in Research
Management of Air- and Moisture-Sensitivity in Research Settings
3-Butenylmagnesium bromide is acutely sensitive to both air and moisture. guidechem.com Exposure to atmospheric oxygen and humidity can lead to the degradation of the reagent and the formation of unwanted byproducts, compromising the integrity of experimental results. The primary strategy for managing this sensitivity revolves around the strict exclusion of air and water from all stages of handling and reaction.
Key Management Strategies:
Use of Anhydrous Solvents: 3-Butenylmagnesium bromide is typically supplied as a solution in an anhydrous ether, most commonly tetrahydrofuran (B95107) (THF). It is crucial to ensure that any additional solvents or reagents are rigorously dried before use, as even trace amounts of water can quench the Grignard reagent. case.eduquora.com
Proper Glassware Preparation: All glassware must be meticulously dried before use. This is typically achieved by oven-drying at high temperatures (e.g., 125-140°C overnight) and then allowing the glassware to cool in a moisture-free environment, such as a desiccator or under a stream of inert gas. dchas.org
Inert Atmosphere Blanketing: Throughout any experimental procedure involving 3-butenylmagnesium bromide, a positive pressure of an inert gas, such as nitrogen or argon, must be maintained to prevent the ingress of air and moisture. ossila.comchemistryviews.org
| Parameter | Specification | Rationale |
| Solvent Water Content | < 50 ppm | To prevent quenching of the Grignard reagent. |
| Glassware Preparation | Oven-dried at >120°C for several hours | To remove adsorbed moisture from glass surfaces. |
| Inert Gas Purity | High purity grade (>99.99%) | To minimize contamination with oxygen and water. |
Table 1. Critical Parameters for Managing Air and Moisture Sensitivity.
Inert Atmosphere Techniques for Synthesis and Storage in Research Laboratories
To maintain the integrity of 3-butenylmagnesium bromide, all manipulations, including synthesis, transfer, and storage, must be conducted under an inert atmosphere. The two primary techniques employed for this purpose in research laboratories are the use of a glovebox and a Schlenk line. ossila.comjove.com
Glovebox:
A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically nitrogen or argon, with very low levels of oxygen and moisture (often <1 ppm). jove.com This allows for the direct manipulation of the Grignard reagent in a manner similar to working on a standard laboratory bench. ossila.comjove.com Gloveboxes are particularly advantageous for complex manipulations, such as weighing solids or preparing reaction mixtures, where maintaining an inert atmosphere using other techniques would be cumbersome. jove.cominertcorp.com
Schlenk Line:
A Schlenk line is a dual-manifold vacuum and inert gas system that allows for the manipulation of air-sensitive compounds in glassware specifically designed for this purpose (Schlenk flasks). acs.orgschlenklinesurvivalguide.com This technique involves a series of evacuations and backfills with inert gas to remove the atmospheric air from the reaction vessel. libretexts.orgwisc.edu While requiring more specialized glassware and technical skill than a glovebox, the Schlenk line is a versatile and widely used tool for handling Grignard reagents in synthetic chemistry. chemistryviews.orgacs.org
Storage:
3-Butenylmagnesium bromide solutions should be stored in airtight containers, under an inert atmosphere, and in a cool, dry place. guidechem.combu.edu Commercially available reagents are often supplied in specialized bottles with septa that allow for the withdrawal of the solution via syringe without exposing the bulk of the reagent to the atmosphere. case.edu It is good practice to regularly check the concentration of the Grignard solution, as it may degrade over time, even with proper storage. case.edu
| Technique | Advantages | Disadvantages |
| Glovebox | High level of atmospheric control; allows for complex manipulations. ossila.comjove.com | Higher initial cost and maintenance; limited working space. ossila.com |
| Schlenk Line | Versatile for a wide range of reaction scales; lower initial cost than a glovebox. acs.org | Requires more technical skill; risk of leaks if not properly assembled. acs.org |
Table 2. Comparison of Inert Atmosphere Techniques.
Prevention of Peroxide Formation in Ethereal Solutions
3-Butenylmagnesium bromide is commonly supplied in tetrahydrofuran (THF), an ethereal solvent that is prone to the formation of explosive peroxides upon exposure to air and light. acs.orgwisc.edu While the Grignard reagent itself can react with and consume peroxides, it is crucial to prevent their formation in the solvent to ensure safety. ilpi.com
Preventative Measures:
Use of Inhibitor-Free, Anhydrous THF: For the synthesis of Grignard reagents, it is essential to use freshly distilled, inhibitor-free THF. For storage and subsequent reactions, using anhydrous THF that has been tested for the absence of peroxides is critical. acs.org
Storage Conditions: THF and solutions of 3-butenylmagnesium bromide in THF should be stored in opaque, airtight containers to protect them from light and air. bu.eduyale.edu
Peroxide Testing: Before use, particularly with older or previously opened containers of THF, it is imperative to test for the presence of peroxides. acs.org This can be done using commercially available peroxide test strips. acs.orgmst.edu If the peroxide concentration is above an acceptable limit (e.g., >30 ppm), the solvent should be safely discarded. acs.org
Inert Atmosphere: Maintaining a constant inert atmosphere over the THF solution will minimize its exposure to oxygen, thereby reducing the rate of peroxide formation. yale.edu
| Test Method | Principle | Detection Limit |
| Peroxide Test Strips | Colorimetric reaction with an indicator. | Typically 0.5 - 100 ppm. mst.edu |
| Potassium Iodide Test | Oxidation of iodide to iodine in the presence of peroxides. | Qualitative indication (yellow/brown color). yale.edu |
Table 3. Methods for Detecting Peroxides in THF.
Emergency Procedures and Spill Management in a Research Laboratory
In the event of a spill or other emergency involving 3-butenylmagnesium bromide, a swift and appropriate response is crucial to minimize harm to personnel and property. The primary hazards associated with this compound are its high reactivity with water and air, its flammability, and its corrosive nature. fgcu.edufishersci.ca
Immediate Actions in Case of a Spill:
Alert Personnel: Immediately notify all individuals in the vicinity of the spill and evacuate the immediate area. princeton.eduliu.edu
Control Ignition Sources: If the spilled material is flammable, extinguish all nearby flames and turn off any spark-producing equipment. fgcu.edu
Ventilation: Ensure adequate ventilation to disperse flammable vapors, but avoid doing so in a way that could spread the contamination. acs.org
Spill Cleanup:
For a minor spill, trained laboratory personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, can manage the cleanup. liu.edu
Containment: The spill should be contained using a non-reactive absorbent material such as dry sand, soda ash, or a commercial spill absorbent designed for reactive chemicals. fgcu.eduoregonstate.edu Do not use water or combustible materials like paper towels directly on the spill. fgcu.edu
Quenching: The spilled Grignard reagent must be slowly and carefully quenched. This is typically done by cautiously adding a less reactive alcohol, such as isopropanol, to the absorbent material containing the spill. reddit.comsarponggroup.com The reaction should be performed in a fume hood, and the addition should be slow to control the exothermic reaction.
Disposal: The resulting quenched material and all contaminated absorbents should be collected in a properly labeled container for hazardous waste disposal. oregonstate.eduwestlab.com
Emergency Contact Information:
In the case of a major spill, a fire, or personal injury, immediately call emergency services and the institutional environmental health and safety office. fgcu.eduprinceton.edu
| Hazard | Emergency Response |
| Skin Contact | Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. uga.edu |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. fishersci.ca |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. uga.edu |
| Fire | Use a Class D fire extinguisher (for combustible metals) or a dry chemical extinguisher. Do not use water. fgcu.edu |
Table 4. Emergency Response for 3-Butenylmagnesium Bromide Exposure and Fire.
Q & A
Q. What are the optimal conditions for synthesizing 3-butenylmagnesium bromide to minimize cyclization side reactions?
Methodological Answer: 3-Butenylmagnesium bromide exists in equilibrium with cyclopropylmethylmagnesium bromide. To favor the open-chain Grignard reagent:
- Use low temperatures (0–5°C) during synthesis to suppress cyclization .
- Employ dry ethereal solvents (THF or diethyl ether) to stabilize the Grignard intermediate.
- Monitor reaction progress via quenching experiments followed by GC-MS to quantify the ratio of open-chain vs. cyclic products .
Q. How should 3-butenylmagnesium bromide be handled to ensure safety and stability?
Methodological Answer:
- Storage: Keep in anhydrous THF under inert gas (argon/nitrogen) at –20°C to prevent decomposition .
- Handling: Use flame-resistant equipment (e.g., spark-free tools) due to its Category 1 flammability .
- Safety protocols: Wear PPE (gloves, goggles), and neutralize spills with dry sand or alcohol-free absorbents to avoid exothermic reactions with residual THF .
Q. What solvents are compatible with 3-butenylmagnesium bromide in nucleophilic addition reactions?
Methodological Answer:
- Primary solvents: THF is preferred for its ability to stabilize Grignard complexes via strong Mg–O coordination .
- Alternative solvents: 2-MeTHF (2-methyltetrahydrofuran) is gaining traction due to its higher boiling point and reduced peroxide formation risk .
- Avoid: Protic solvents (water, alcohols) and halogenated solvents (e.g., DCM), which quench the reagent or induce side reactions .
Advanced Research Questions
Q. How does the equilibrium between 3-butenylmagnesium bromide and cyclopropylmethylmagnesium bromide impact reaction outcomes?
Methodological Answer: The equilibrium is temperature-dependent:
| Temperature (°C) | Dominant Species | Reactivity Profile |
|---|---|---|
| <0 | 3-ButenylMgBr | Nucleophilic addition to carbonyls |
| >25 | CyclopropylmethylMgBr | Ring-opening reactions with electrophiles |
Q. How can 3-butenylmagnesium bromide be used in stereoselective spiroacetalization?
Methodological Answer: In nicotine–nAChR ligand hybrid synthesis:
React 3-butenylmagnesium bromide with 2-substituted-5-carboxaldehydes to form allylic alcohols.
Use microwave-assisted telescoped cross metathesis to enhance reaction efficiency.
Achieve >90% stereopurity via chiral ligand-mediated control (e.g., BINOL derivatives) .
Q. What analytical techniques resolve contradictions in reported reactivity data for 3-butenylmagnesium bromide?
Methodological Answer:
- Contradiction: Discrepancies in yields for carbonyl additions.
- Resolution:
Q. Table 1: Stability of 3-Butenylmagnesium Bromide in Different Solvents
| Solvent | Decomposition Rate (25°C, %/hr) | Preferred Use Case |
|---|---|---|
| THF | 0.5 | Standard synthesis |
| 2-MeTHF | 0.7 | High-temperature reactions |
| Diethyl ether | 1.2 | Low-cost alternatives |
| Data compiled from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
